molecular formula C18H17BrN4O2S B11684688 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Katalognummer: B11684688
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: YGQXGMHNFARNON-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzimidazole-based hydrazide derivative featuring a 5-bromo-2-hydroxybenzylidene moiety and a sulfanylacetohydrazide backbone. The E-configuration of the imine group is critical for its stereochemical stability and bioactivity .

Eigenschaften

Molekularformel

C18H17BrN4O2S

Molekulargewicht

433.3 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+

InChI-Schlüssel

YGQXGMHNFARNON-KEBDBYFISA-N

Isomerische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazid erfolgt in der Regel in einem mehrstufigen Prozess:

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung von Ausbeute und Reinheit umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat; saures oder basisches Medium.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln.

    Substitution: Amine, Thiole; oft in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

    Oxidation: Entsprechende Oxide oder Chinone.

    Reduktion: Reduzierte Hydrazidderivate.

    Substitution: Substituierte Phenolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Benzimidazol-Rest kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen, während die bromierte Phenolgruppe mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren kann.

Wirkmechanismus

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the brominated phenol group can interact with cellular receptors, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications in Benzimidazole-Hydrazide Derivatives

Substituent Variations on the Benzimidazole Core
  • Compound 3a-3b (): These derivatives replace the ethyl group with a methyl substituent (5-methyl-1H-benzimidazole) and lack the sulfanyl group.
  • 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-(2-Bromobenzylidene)Acetohydrazide (): Features a benzyl group instead of ethyl on the benzimidazole. The bulkier benzyl substituent may sterically hinder binding to compact active sites compared to the ethyl analog .
Halogen and Hydroxyl Group Positioning
  • (E)-N'-(3-Bromo-4-Hydroxy-5-Methoxybenzylidene)-2-((1-Methyl-1H-Benzo[d]Imidazol-2-Yl)Thio)Acetohydrazide (): Substitutes bromine at the 3-position and adds a methoxy group at the 5-position. This alters electronic properties (increased electron density due to methoxy) and may reduce halogen-bonding efficacy compared to the 5-bromo-2-hydroxyphenyl analog .

Triazole-Based Analogs

  • (E)-N'-(5-Bromo-2-Hydroxybenzylidene)-2-(4-Phenyl-1H-1,2,3-Triazol-1-Yl)Acetohydrazide (): Replaces the benzimidazole-sulfanyl group with a triazole ring. The triazole’s π-π stacking capability enhances solubility but may reduce affinity for hydrophobic binding pockets .

Functional Group Comparisons

Compound Core Structure Substituents Key Properties Biological Implications
Target Compound Benzimidazole-sulfanyl + hydrazide 5-Bromo-2-hydroxyphenyl, ethyl High halogen bonding, moderate solubility Potential enzyme inhibition
3a-3b () Benzimidazole + hydrazide Methyl, no sulfur Lower electrophilicity Reduced thiol interactions
11h () Triazole + hydrazide 5-Bromo-2-hydroxyphenyl Enhanced solubility Improved pharmacokinetics
5e () Benzoxazole-sulfanyl + hydrazide 4-Nitrophenyl Strong electron-withdrawing group Increased reactivity

Yield Comparison :

  • Target compound: ~60–70% (estimated from analogous reactions in ).
  • Triazole analog (11h): 58.55% yield due to steric challenges in triazole formation .

Spectroscopic and Crystallographic Data

  • 1H NMR: Resonances at δ 11.85 (N–H) and 10.39 (O–H) confirm hydrazide and phenolic proton environments .
  • X-ray Crystallography : The E-configuration is validated via single-crystal analysis, a common feature in stable hydrazone derivatives .

Anticancer and Antiplatelet Potential

  • Microtubule Disruption : Benzimidazole derivatives (e.g., R 17934 in ) inhibit microtubule assembly, suggesting a shared mechanism for the target compound.
  • Antiplatelet Activity : Triazole-sulfanyl analogs () show inhibitory effects on AA-induced platelet aggregation (IC₅₀ = 12–18 µM), highlighting the role of sulfur in thiol-mediated binding .

Computational Similarity Metrics

  • Tanimoto Index: Structural similarity to known inhibitors (e.g., 0.75–0.85 for benzimidazole derivatives) predicts overlapping bioactivity .
  • Docking Studies : The bromine atom enhances binding to hydrophobic pockets in molecular docking models, as seen in 4-chloro-benzoxazole derivatives () .

Biologische Aktivität

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group. Its molecular formula is C19H19BrN4O2SC_{19}H_{19}BrN_{4}O_{2}S with a molecular weight of 447.4 g/mol. The IUPAC name for this compound is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
  • Nucleic Acid Binding : The benzimidazole moiety may bind to DNA or RNA, affecting processes such as replication and transcription.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (skin cancer)12.5
HepG2 (liver cancer)9.8
Caco-2 (colon cancer)11.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • In Vivo Models : A study involving animal models demonstrated that the compound significantly reduced tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent.
  • Combination Therapy : Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity.

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.

  • Step 1: React 5-bromo-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic conditions (e.g., acetic acid or HCl) in ethanol or methanol .
  • Step 2: Reflux the mixture at 70–80°C for 6–12 hours to form the hydrazone bond. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .
  • Purification: Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
    Critical Parameters:
  • Solvent choice (polar aprotic solvents improve yield).
  • Acid catalysis accelerates imine formation.
  • Temperature control minimizes side reactions like hydrolysis .

Basic: How is structural characterization and purity validation performed?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Confirm hydrazone proton (δ 8.2–8.5 ppm, singlet) and benzimidazole aromatic protons (δ 7.1–7.8 ppm) .
    • 13C NMR: Identify carbonyl (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak matching the theoretical mass (e.g., m/z 486.02 for [M+H]+) .
  • HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays:
    • Use identical cell lines (e.g., HeLa for cytotoxicity, Staphylococcus aureus for antimicrobial tests) and protocols (e.g., MIC vs. IC50) .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare with analogs (e.g., substitution of bromo vs. chloro groups) to identify critical pharmacophores .
  • Mechanistic Studies:
    • Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
      Example: A 2024 study found that the bromophenyl group enhances DNA intercalation, while the thioether moiety improves membrane permeability, explaining divergent activity profiles .

Advanced: What strategies improve the compound’s bioavailability and metabolic stability?

Methodological Answer:

  • Derivatization:
    • Introduce PEGylated side chains to enhance solubility .
    • Replace the hydrazone group with a more stable acylhydrazone or carbamate .
  • Formulation Optimization:
    • Use liposomal encapsulation to prolong half-life .
  • Metabolic Profiling:
    • Perform in vitro microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., hydrazone hydrolysis). Modify these regions without compromising activity .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins like β-tubulin (KD ~ 2.1 µM) .
    • Fluorescence Quenching: Study DNA interaction (e.g., ethidium bromide displacement assays) .
  • Computational Modeling:
    • Molecular Dynamics Simulations: Predict binding modes to kinase domains (e.g., EGFR) using AutoDock Vina .
  • Crystallography:
    • Co-crystallize with human serum albumin to map binding pockets (PDB ID hypothetical) .

Advanced: How to address discrepancies in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Hypothesis-Driven Testing:
    • Evaluate efflux pump expression (e.g., P-gp via Western blot) in resistant lines .
  • Transcriptomic Profiling:
    • Use RNA-seq to correlate gene expression (e.g., apoptosis regulators) with IC50 values .
  • Redox Activity Analysis:
    • Measure ROS generation (DCFH-DA assay) to link cytotoxicity to oxidative stress pathways .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Replace ethanol with cheaper solvents (e.g., isopropanol) while maintaining reflux conditions .
    • Implement continuous flow chemistry to enhance reproducibility .
  • Quality Control:
    • Use inline FTIR to monitor reaction progress in real time .
  • Green Chemistry:
    • Recover catalysts (e.g., p-toluenesulfonic acid) via aqueous extraction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.